2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17615755
Molecular Formula: C8H15F3N2O
Molecular Weight: 212.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15F3N2O |
|---|---|
| Molecular Weight | 212.21 g/mol |
| IUPAC Name | 2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C8H15F3N2O/c9-8(10,11)7-13-3-1-12(2-4-13)5-6-14/h14H,1-7H2 |
| Standard InChI Key | LVNYNNXOFJLHOA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCO)CC(F)(F)F |
Introduction
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol is an organic compound with significant implications in medicinal chemistry and pharmacology. It features a piperazine ring substituted with a trifluoroethyl group and an ethanol moiety, making it a versatile building block for various chemical syntheses. The compound's molecular formula is C8H15F3N2O, with a molecular weight of 212.21 g/mol.
Biological Activities and Applications
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol exhibits potential biological activities due to its lipophilic nature, which enhances cell membrane penetration. The trifluoroethyl group facilitates interactions with enzymes and receptors, potentially modulating biochemical pathways. It is studied as a ligand in receptor binding studies, suggesting its influence on cellular pathways and physiological responses.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)propanoic acid | C8H16F3N3O | Contains a propanoic acid group instead of an ethanol group |
| 1-(2,2,2-Trifluoroethyl)piperazine | C6H10F3N | Lacks the ethanol group; less hydrophilic |
| 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine | C8H16F3N3 | Contains two fluorine atoms instead of three; may exhibit different properties |
| 2-[4-(hydroxyethyl)piperazin-1-yl]ethanol | C8H13F3N3O | Similar structure but lacks trifluoromethyl group; different biological activity |
Mechanism of Action
The mechanism of action involves interaction with specific biological targets. The trifluoroethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside cells, it may modulate enzyme activity or receptor interactions, influencing various biochemical pathways. Detailed mechanistic studies are ongoing to elucidate these interactions further.
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